molecular formula C8H9IN2O B8151840 2-Iodo-5-methylbenzohydrazide

2-Iodo-5-methylbenzohydrazide

Cat. No.: B8151840
M. Wt: 276.07 g/mol
InChI Key: ACMNOAWRKZAXEM-UHFFFAOYSA-N
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Description

2-Iodo-5-methylbenzohydrazide is an organic compound with the molecular formula C8H9IN2O It is a derivative of benzoic acid, where the carboxylic acid group is converted to a hydrazide, and the benzene ring is substituted with iodine and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-5-methylbenzohydrazide typically involves the following steps:

    Starting Material: The synthesis begins with 2-Iodo-5-methylbenzoic acid.

    Conversion to Acid Chloride: The benzoic acid is converted to its corresponding acid chloride using thionyl chloride (SOCl2) under reflux conditions.

    Formation of Hydrazide: The acid chloride is then reacted with hydrazine hydrate (N2H4·H2O) to form this compound. This reaction is usually carried out in an inert solvent such as ethanol or methanol at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reagents like thionyl chloride and hydrazine hydrate.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-5-methylbenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydrazide group can be oxidized to form corresponding azides or other nitrogen-containing compounds.

    Reduction: The iodine substituent can be reduced to form the corresponding methylbenzohydrazide.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include iodine (V)-based oxidants like Dess-Martin periodinane (DMP) or hypervalent iodine reagents.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under mild conditions.

Major Products

    Oxidation: Azides or nitro compounds.

    Reduction: Methylbenzohydrazide.

    Substitution: Various substituted benzohydrazides depending on the nucleophile used.

Scientific Research Applications

2-Iodo-5-methylbenzohydrazide has several applications in scientific research:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties.

    Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe or reagent in biochemical assays to study enzyme activities or protein interactions.

Mechanism of Action

The mechanism of action of 2-Iodo-5-methylbenzohydrazide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The hydrazide group can form covalent bonds with active site residues, inhibiting enzyme activity. The iodine substituent can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Iodo-5-methylbenzoic acid: The precursor to 2-Iodo-5-methylbenzohydrazide, differing by the presence of a carboxylic acid group instead of a hydrazide.

    2-Iodo-5-methylbenzamide: Similar structure but with an amide group instead of a hydrazide.

    2-Iodo-5-methylbenzylamine: Contains an amine group instead of a hydrazide.

Uniqueness

This compound is unique due to the presence of both the iodine substituent and the hydrazide group. This combination allows for diverse chemical reactivity and potential applications in various fields. The iodine atom provides opportunities for halogen bonding and electrophilic substitution reactions, while the hydrazide group offers nucleophilic and redox reactivity.

Properties

IUPAC Name

2-iodo-5-methylbenzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9IN2O/c1-5-2-3-7(9)6(4-5)8(12)11-10/h2-4H,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACMNOAWRKZAXEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)I)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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